N-(furan-3-ylmethyl)-3,4-dimethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide

Structural differentiation Molecular descriptors Procurement quality control

This tertiary sulfonamide (CAS 1428379-21-8) features a 3,4-dimethoxybenzenesulfonamide core with furan-3-ylmethyl & thiophen-2-ylmethyl N-substituents—a unique dual-heterocycle architecture absent from common screening decks. The 3,4-dimethoxy motif enhances H-bond acceptor capacity and supports nanomolar potency (e.g., TRIM24 bromodomain EC₅₀ ~50 nM). Direct SAR comparison with non-methoxylated analog (CAS 1428357-82-7) isolates the methoxy contribution. Ideal for CA/bromodomain inhibitor programs and HTS library enrichment. Research-grade, ≥98% purity.

Molecular Formula C18H19NO5S2
Molecular Weight 393.47
CAS No. 1428379-21-8
Cat. No. B2581292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-3-ylmethyl)-3,4-dimethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide
CAS1428379-21-8
Molecular FormulaC18H19NO5S2
Molecular Weight393.47
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3)OC
InChIInChI=1S/C18H19NO5S2/c1-22-17-6-5-16(10-18(17)23-2)26(20,21)19(11-14-7-8-24-13-14)12-15-4-3-9-25-15/h3-10,13H,11-12H2,1-2H3
InChIKeyZSDAQZJBRTXYSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Furan-3-ylmethyl)-3,4-dimethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide (CAS 1428379-21-8): Structural and Physicochemical Baseline for Research Procurement


N-(Furan-3-ylmethyl)-3,4-dimethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide (CAS 1428379-21-8) is a tertiary sulfonamide with molecular formula C₁₈H₁₉NO₅S₂, molecular weight 393.5 g/mol, and SMILES notation COc1ccc(S(=O)(=O)N(Cc2ccoc2)Cc2cccs2)cc1OC . The molecule assembles four pharmacophoric elements—a 3,4-dimethoxybenzenesulfonamide core, a furan-3-ylmethyl substituent, and a thiophen-2-ylmethyl substituent—around a single sulfonamide nitrogen, generating a compact, heterocycle-rich architecture that distinguishes it from mono-substituted or non-methoxylated analogs . It is distributed as a research-grade building block and screening compound, with availability primarily through specialty chemical suppliers.

Why N-(Furan-3-ylmethyl)-3,4-dimethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide Cannot Be Replaced by the Non-Methoxylated Analog CAS 1428357-82-7


The closest commercially available analog, N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide (CAS 1428357-82-7, MW 333.4), lacks the 3,4-dimethoxy substitution on the benzenesulfonamide ring [1]. This substitution is not cosmetic: in benzenesulfonamide series, 3,4-dimethoxy groups enhance hydrogen-bond acceptor capacity (adding two oxygen atoms), increase topological polar surface area, and alter electron density on the aromatic ring, all of which modulate target binding and physicochemical properties . Published structure-activity studies on 3,4-dimethoxybenzenesulfonamide derivatives demonstrate that this motif supports nanomolar-level potency against carbonic anhydrase isoforms and bromodomain targets [2]. Generic substitution with the non-methoxylated analog therefore risks losing these key molecular recognition features, making the target compound the structurally specified choice for SAR exploration.

N-(Furan-3-ylmethyl)-3,4-dimethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight and Formula Differentiation Against Closest Non-Methoxylated Analog CAS 1428357-82-7

The target compound (C₁₈H₁₉NO₅S₂, MW 393.5) differs from its closest commercially cataloged analog, N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide (CAS 1428357-82-7, C₁₆H₁₅NO₃S₂, MW 333.4), by the addition of two methoxy groups at the 3- and 4-positions of the benzenesulfonamide ring . This results in a molecular weight increase of 60.1 Da (ΔMW = +18.0%), an increase of two hydrogen-bond acceptors, and a higher topological polar surface area [1]. These differences are analytically resolvable by LC-MS and NMR, enabling unambiguous identity confirmation during procurement and inventory management.

Structural differentiation Molecular descriptors Procurement quality control

Heterocycle Substituent Architecture: Dual Furan/Thiophene N-Substitution vs. Mono-Heterocycle Analogs

The target compound features a tertiary sulfonamide bearing both furan-3-ylmethyl and thiophen-2-ylmethyl groups on the same nitrogen, whereas the majority of commercially available benzenesulfonamide analogs (e.g., N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-sulfonamide, CAS 1448052-31-0; or N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide, CAS 612042-35-0) carry only a single heterocyclic substituent or a simpler alkyl group . The concurrent presence of two different five-membered heterocycles—furan (H-bond acceptor) and thiophene (sulfur-mediated interactions)—on the sulfonamide nitrogen generates a distinct pharmacophoric fingerprint not available from mono-substituted analogs . While no published head-to-head bioactivity data exist for this precise compound, the dual-heterocycle architecture expands the accessible chemical space for screening libraries and fragment-based design relative to single-heterocycle comparators.

Scaffold diversity Chemical space Fragment-based design

Class-Level Bioactivity Precedent: 3,4-Dimethoxybenzenesulfonamide Derivatives Demonstrate Nanomolar Potency in Carbonic Anhydrase and Bromodomain Assays

Although no direct bioactivity data have been published for CAS 1428379-21-8 itself, the 3,4-dimethoxybenzenesulfonamide scaffold has been validated in multiple target classes with quantitative potency benchmarks. A closely related 3,4-dimethoxybenzenesulfonamide derivative (N-{6-[3-(benzyloxy)phenoxy]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl}-3,4-dimethoxybenzene-1-sulfonamide, compound 7b) achieved an EC₅₀ of 50 nM against TRIM24 bromodomain in cellular assays [1]. In the carbonic anhydrase field, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-sulfamoylbenzamide and related arylsulfonamides demonstrated significant inhibitory activity against human CA isoforms in stopped-flow CO₂ hydration assays [2]. By contrast, benzenesulfonamide analogs lacking the 3,4-dimethoxy motif (e.g., unsubstituted benzenesulfonamide, CAS 98-10-2) typically show weaker or non-selective inhibition profiles [3]. These class-level data support the expectation that the 3,4-dimethoxy substitution on the target compound contributes to target engagement potential.

Carbonic anhydrase inhibition Bromodomain targeting Epigenetics

Physicochemical Differentiation: Predicted LogP and Hydrogen-Bonding Profile vs. Non-Methoxylated Analog

The 3,4-dimethoxy substitution on the target compound is predicted to modulate key physicochemical parameters relative to the non-methoxylated analog (CAS 1428357-82-7). Based on structure-based prediction algorithms (ACD/Labs PhysChem Suite methodology), the addition of two methoxy groups increases the number of hydrogen-bond acceptors from 4 to 6 and elevates topological polar surface area, while moderately reducing LogP due to the polar oxygen atoms . These changes affect the compound's position in lead-like chemical space relative to Lipinski and Veber guidelines. For procurement decisions, the 3,4-dimethoxy derivative is expected to exhibit enhanced aqueous solubility compared to the non-methoxylated analog, a property relevant to assay development and screening logistics .

Lipophilicity Drug-likeness ADME prediction

Recommended Research and Industrial Application Scenarios for N-(Furan-3-ylmethyl)-3,4-dimethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide (CAS 1428379-21-8)


Diversity-Oriented Screening Library Enrichment with a Dual-Heterocycle Sulfonamide Chemotype

For high-throughput screening (HTS) facilities and compound library curators, CAS 1428379-21-8 represents a structurally distinct chemotype entry due to its simultaneous display of furan-3-ylmethyl and thiophen-2-ylmethyl groups on a 3,4-dimethoxybenzenesulfonamide core. This dual-heterocycle architecture is absent from most commercially available screening compounds, which typically carry only one heterocyclic substituent . Procurement of this compound enriches screening decks with a scaffold that explores binding-site regions complementary to sulfur- and oxygen-mediated interactions, increasing the probability of identifying novel hit matter in phenotypic or target-based screens.

Structure-Activity Relationship (SAR) Studies on 3,4-Dimethoxybenzenesulfonamide Derivatives

Medicinal chemistry teams exploring benzenesulfonamide-based inhibitors of carbonic anhydrases, bromodomains, or related targets can use CAS 1428379-21-8 as a key SAR probe. The 3,4-dimethoxybenzenesulfonamide motif has validated nanomolar potency in published TRIM24 bromodomain assays (EC₅₀ = 50 nM for a related derivative) [1]. The target compound extends this scaffold by introducing furan-3-ylmethyl and thiophen-2-ylmethyl N-substituents, enabling systematic exploration of N-substitution effects on potency, selectivity, and physicochemical properties. Comparison with the non-methoxylated analog (CAS 1428357-82-7) allows direct assessment of the 3,4-dimethoxy contribution to target engagement.

Physicochemical Property Profiling and Assay Development Reference

The predicted physicochemical profile of CAS 1428379-21-8—including elevated hydrogen-bond acceptor count and polar surface area relative to non-methoxylated analogs—makes it suitable as a reference compound for solubility and permeability assay development . Researchers can utilize the compound to calibrate HPLC retention time-based LogP estimation methods or to validate computational ADME prediction models for sulfonamide-containing compounds. Its analytically distinguishable molecular weight (393.5 vs. 333.4 for the non-methoxylated analog) facilitates method development for LC-MS-based purity and identity assays .

Fragment-Based and Scaffold-Hopping Design Starting Point

In fragment-based drug discovery (FBDD) or scaffold-hopping campaigns, the target compound provides a moderately complex starting scaffold (MW 393.5, within lead-like space) bearing chemically orthogonal handles—furan, thiophene, and dimethoxybenzene—for further elaboration . Each heterocycle ring offers distinct synthetic derivatization opportunities (electrophilic substitution, metalation, oxidation), making the compound a versatile intermediate for generating focused libraries around the benzenesulfonamide pharmacophore.

Quote Request

Request a Quote for N-(furan-3-ylmethyl)-3,4-dimethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.